molecular formula C17H28N2O B7929715 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929715
M. Wt: 276.4 g/mol
InChI Key: RJKYNHGNVDGRTA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring, an ethanol group, and a benzyl-isopropyl-amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl-Isopropyl-Amino Group: This step often involves the use of benzyl chloride and isopropylamine in the presence of a base such as sodium hydroxide.

    Attachment of the Ethanol Group: This can be done through a nucleophilic substitution reaction where an appropriate ethanol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethanol moieties, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{(S)-2-[(Benzyl-propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Uniqueness

2-{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)14-17-9-6-10-18(17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKYNHGNVDGRTA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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